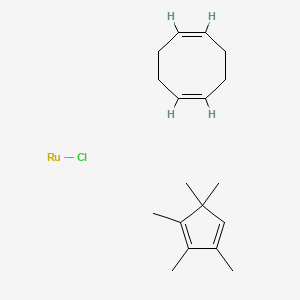
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride with 1,5-cyclooctadiene in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium undergoes various types of chemical reactions, including:
Cyclotrimerization: It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: It facilitates the C-C coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: It catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Scientific Research Applications
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The compound acts as a homogeneous catalyst, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the activation of substrates and intermediates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is unique due to its specific ligand arrangement and catalytic properties. Similar compounds include:
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound also features a pentamethylcyclopentadienyl ligand but with rhodium as the central metal.
Dichloro(1,5-cyclooctadiene)ruthenium(II): This compound has a similar structure but lacks the pentamethylcyclopentadienyl ligand.
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound features triphenylphosphine ligands in addition to the pentamethylcyclopentadienyl ligand.
These compounds share some catalytic properties but differ in their specific applications and reactivity due to variations in their ligand structures and central metal atoms .
Properties
Molecular Formula |
C18H28ClRu |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
chlororuthenium;(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;; |
InChI Key |
JBVMVFXUVNUNNG-ONEVTFJLSA-M |
Isomeric SMILES |
CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.Cl[Ru] |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















